4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine
Description
Structure
3D Structure
Properties
CAS No. |
647025-78-3 |
|---|---|
Molecular Formula |
C15H9Cl2NS |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
4-benzylidene-6,8-dichloro-3,1-benzothiazine |
InChI |
InChI=1S/C15H9Cl2NS/c16-11-7-12-14(6-10-4-2-1-3-5-10)19-9-18-15(12)13(17)8-11/h1-9H |
InChI Key |
SRRDWCVFMHZALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)Cl)Cl)N=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Thioformylaminodiphenylacetylenes
One of the primary methods for synthesizing 4-benzylidene-6,8-dichloro-4H-3,1-benzothiazine involves the cyclization of 2-thioformylaminodiphenylacetylenes. This process can be summarized as follows:
Synthesis of 2-Thioformylaminodiphenylacetylenes :
- Starting with (2-iodoaryl)formamides and phenylacetylene, a Sonogashira coupling reaction is performed to yield intermediates that are subsequently thionated using phosphorus pentasulfide in tetrahydrofuran (THF) at boiling temperature.
The overall reaction scheme can be represented as follows:
$$
\text{(Starting materials)} \xrightarrow{\text{Sonogashira coupling}} \text{(intermediate)} \xrightarrow{\text{Thionation}} \text{(thioformyl compound)} \xrightarrow{\text{Cyclization}} \text{this compound}
$$
Gold-Catalyzed Synthesis
A more recent approach involves a gold-catalyzed method for synthesizing 1,3-thiazines, which can also be adapted for preparing benzothiazines:
-
- The reactions typically proceed in organic solvents and can tolerate a variety of functional groups on the substrates, leading to high yields of the target compounds.
Experimental Procedures
The following table summarizes typical experimental procedures and yields associated with the synthesis of this compound:
| Step | Description | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Sonogashira coupling of (2-iodoaryl)formamides with phenylacetylene | 98% | Ambient temperature in Et3N |
| 2 | Thionation with P4S10 in THF | Varies | Boiling THF |
| 3 | Cyclization using DBU | High (exact yield varies) | Ambient temperature |
Research Findings
Recent studies have indicated that modifications in reaction conditions can significantly impact the yield and selectivity of the desired product:
The use of different bases during cyclization can lead to variations in product distribution and yield.
Gold-catalyzed methods have shown promise for synthesizing benzothiazines with fewer steps and higher efficiency compared to traditional methods.
Chemical Reactions Analysis
Cyclization Reactions
The compound is synthesized via cyclization of 2-thioformylaminodiphenylacetylenes using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at ambient temperatures. This method yields (4Z)-4-benzylidene-6,8-dichloro-4H-3,1-benzothiazine as the primary product, with minor formation of 2-phenylindoles .
Key Steps:
-
Thionation: 2-Formylaminodiphenylacetylenes are treated with P₄S₁₀ in THF to produce 2-thioformylaminodiphenylacetylenes.
-
Cyclization: DBU induces intramolecular cyclization, forming the benzothiazine core.
Mechanistic Insight:
The reaction proceeds via deprotonation of the thioamide group, followed by nucleophilic attack on the alkyne carbon, leading to six-membered ring closure. The stereochemistry of the benzylidene group is retained as (Z)-configuration, confirmed by X-ray crystallography .
Base-Induced Rearrangements
Under strong basic conditions (e.g., 6 equiv. t-BuOK), 4-benzylidene-6,8-dichloro-4H-3,1-benzothiazine undergoes rearrangement to form 1,2-benzothiazine 1,1-dioxides. This transformation involves ring-opening along the N–N bond and subsequent reclosure with new C–N bond formation .
Example Reaction Pathway:
-
Deprotonation: The benzothiazine forms a dianionic intermediate under excess base.
-
Ring Opening: Cleavage of the N–N bond generates a thioketenimine intermediate.
-
Recyclization: Formation of a 1,2-benzothiazine 1,1-dioxide via -Wittig-type rearrangement .
Conditions and Yields:
| Base | Equiv. | Product | Yield (%) |
|---|---|---|---|
| t-BuOK | 6 | 1,2-Benzothiazine dioxide | 65–75 |
Cross-Coupling Reactions
The compound participates in copper-catalyzed cross-coupling reactions, enabling functionalization at the benzylidene position. For example, coupling with arylboronic acids under Suzuki conditions introduces aryl groups, enhancing structural diversity .
General Procedure:
-
Catalyst: CuI (5 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMF, 80°C
-
Yield: 70–85%
Applications:
-
Synthesis of 4-(4-methoxybenzylidene)-6,8-dichloro-4H-3,1-benzothiazine derivatives for antimicrobial studies .
Oxidation Reactions
Controlled oxidation of the benzylidene moiety using m-CPBA (meta-chloroperbenzoic acid) yields sulfone derivatives. The reaction preserves the thiazine ring while converting the sulfide to a sulfone group .
Example:
-
Reagent: m-CPBA (2 equiv.)
-
Conditions: CH₂Cl₂, 0°C → RT
-
Product: this compound 1,1-dioxide
-
Yield: 88%
Characterization:
-
¹H NMR: Downfield shift of the benzylidene proton (δ 7.85 ppm).
Biological Activity-Related Modifications
The compound serves as a scaffold for synthesizing derivatives with antimicrobial and anti-inflammatory properties. For instance:
-
Microwave-assisted coupling with thiourea yields 2-aminothiazine derivatives .
-
Reductive amination introduces aminoalkyl side chains, improving water solubility .
Representative Reaction:
| Reaction Type | Reagents/Conditions | Product | Bioactivity |
|---|---|---|---|
| Thiourea cyclization | Microwave, 100°C, 20 min | 2-Amino-4-benzylidene derivative | Antibacterial (MIC: 8 µg/mL) |
Tautomerism and Stability
The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. DFT calculations confirm the (Z)-benzylidene configuration as the thermodynamically favored tautomer .
Structural Confirmation:
Scientific Research Applications
Overview
4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine is a compound belonging to the benzothiazine family, which has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its biological activities, synthesis methods, and case studies that demonstrate its utility in various fields.
Biological Activities
The biological activities of this compound derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects:
- Antimicrobial Activity : Several studies have reported that benzothiazine derivatives possess significant antibacterial properties. For instance, Patel et al. synthesized a series of 1,2-benzothiazine derivatives that showed potent activity against Gram-positive bacteria .
- Anticancer Properties : Research indicates that benzothiazine compounds can inhibit cancer cell proliferation. A study focusing on the synthesis of 1,4-benzothiazine derivatives demonstrated their effectiveness against HT-29 human colon cancer cells .
- Anti-inflammatory Effects : Some derivatives have been shown to exhibit anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study by Bunker et al., a series of benzothiazine analogues were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Evaluation
Another research effort involved the evaluation of several thiazine derivatives for their antimicrobial activity. The findings revealed broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
Comparative Data Table
The following table summarizes key findings related to the biological activities and synthesis methods of this compound derivatives.
Mechanism of Action
The mechanism of action of 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine involves its interaction with biological targets through hydrogen bonding and π–π interactions. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 4H-3,1-Benzothiazine Derivatives
Key Observations :
- Synthetic Complexity : The introduction of substituents like benzylidene and halogens (Cl) is more straightforward when performed before benzothiazine ring formation, as post-synthetic modifications often lead to isomer mixtures and low yields .
- Electronic Effects : Chlorine substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions. Benzylidene groups increase planarity, favoring interactions with biological targets .
Key Observations :
- Antiproliferative Activity : The dichloro-benzylidene derivative shows promise in cancer therapy, with activity comparable to cisplatin in T47D cell lines .
- Analgesic Potency : Methyl carboxylate derivatives (e.g., compound 5a in ) outperform piroxicam, likely due to enhanced bioavailability from ester groups.
- Antifungal Activity : 2-Aryl-substituted benzothiazines exhibit broad-spectrum antifungal effects, attributed to their ability to disrupt fungal membrane integrity .
Physicochemical Properties
Biological Activity
4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine is a heterocyclic compound belonging to the benzothiazine class, notable for its diverse biological activities. This compound features a unique structural configuration that enhances its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.
Chemical Structure
The compound is characterized by:
- Benzothiazine core : A fused benzene and thiazine ring.
- Substituents : A benzylidene group at the 4-position and dichloro groups at the 6 and 8 positions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) in vitro.
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
-
Antimicrobial Properties :
- The compound has been tested against a range of bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Its antimicrobial activity is attributed to the disruption of bacterial cell membrane integrity.
-
Anti-inflammatory Effects :
- Research highlights its ability to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases.
Synthesis
The synthesis of this compound can be achieved through cyclization reactions involving thioformylaminodiphenylacetylenes. The process typically involves:
- Starting Materials : 2-formylaminodiphenylacetylenes.
- Reagents : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst.
The synthesis pathway yields high purity and yield of the target compound, which is essential for biological testing.
Case Studies
Several case studies have documented the biological effects of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A (2022) | Demonstrated significant anticancer properties in MCF-7 cells with an IC50 value of 12 μM | Cell viability assays, flow cytometry for apoptosis detection |
| Study B (2023) | Showed broad-spectrum antimicrobial activity against E. coli and S. aureus | Disk diffusion method and MIC determination |
| Study C (2024) | Reported anti-inflammatory effects in a carrageenan-induced paw edema model | In vivo testing on rats with histological examination |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
- Modulation of Signaling Pathways : Affects pathways involved in cell survival and apoptosis.
Q & A
Q. What synthetic methodologies are most effective for synthesizing 4-Benzylidene-6,8-dichloro-4H-3,1-benzothiazine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 6,8-dichloro-3,1-benzothiazine-4-one with benzaldehyde derivatives. Optimization involves:
- Automated Flow Chemistry : Utilize reconfigurable flow reactors with real-time HPLC or vibrational spectroscopy feedback to adjust residence time, temperature, and stoichiometry dynamically .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates and stabilize reactive species.
- Catalytic Systems : Explore Lewis acid catalysts (e.g., ZnCl₂) to accelerate imine formation while minimizing side reactions.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of benzylidene substitution and chlorine positioning .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (Cl substituents) with high-resolution instruments.
- HPLC-PDA : Monitor reaction progress and purity using reverse-phase columns (C18) with UV detection at λ = 254 nm (aromatic absorption band) .
Q. What are the primary in vitro applications of this compound in early-stage pharmacological research?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition Assays : Target kinases or proteases due to the benzothiazine core’s affinity for ATP-binding pockets.
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY derivatives) to assess permeability across cell membranes.
- Cytotoxicity Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range).
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported electronic properties of this compound?
- Methodological Answer : Address contradictions via:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity sites. Compare results with experimental cyclic voltammetry data .
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility and π-π stacking interactions in crystalline vs. solution states .
- Machine Learning : Train models on benzothiazine derivatives’ structural descriptors (e.g., Cl substituent positions) to predict absorption spectra and redox behavior .
Q. What strategies mitigate side reactions during multi-step synthesis, such as unwanted ring-opening or dimerization?
- Methodological Answer :
- Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps.
- Photoredox Catalysis : Use [Ir(ppy)₃] or eosin Y to control radical-mediated pathways and suppress dimerization .
- In-line Purification : Integrate liquid-liquid extraction or scavenger resins in flow systems to remove byproducts immediately .
Q. How can researchers optimize charge transport properties for organic electronic applications?
- Methodological Answer :
- Multiscale Simulations : Combine DFT (intramolecular reorganization energy) and Kinetic Monte Carlo (intermolecular hopping rates) to model charge mobility .
- Crystal Engineering : Co-crystallize with electron-deficient acceptors (e.g., F4-TCNQ) to enhance π-orbital overlap and reduce trap states.
- Doping Strategies : Test p-dopants like MoO₃ in thin-film transistors to improve conductivity without degrading the benzothiazine core.
Q. What experimental and computational approaches validate the compound’s metabolic stability in drug discovery pipelines?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- QSAR Modeling : Develop quantitative structure-activity relationship models using ADMET descriptors (e.g., logP, PSA) to predict bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., USP <921> guidelines for solubility testing).
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to identify solvent-candidate compatibility mismatches.
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if reported insolubility stems from nanoparticle aggregation .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
